Methyl 9-iodononanoate
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Overview
Description
Methyl 9-iodononanoate is an organic compound with the molecular formula C10H19IO2. It is an ester derived from nonanoic acid, where the ninth carbon is substituted with an iodine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9-iodononanoate can be synthesized through the iodination of methyl nonanoate. One common method involves the reaction of methyl nonanoate with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3(\text{CH}_2)_7\text{COOCH}_3 + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3(\text{CH}_2)_7\text{COOCH}_2\text{I} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes, where the reaction conditions are optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Methyl 9-iodononanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of methyl 9-hydroxynonanoate.
Reduction Reactions: The compound can be reduced to form nonyl alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Methyl 9-hydroxynonanoate.
Reduction: Nonyl alcohol.
Oxidation: Nonanoic acid or 9-oxononanoic acid.
Scientific Research Applications
Methyl 9-iodononanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of lipid metabolism and as a precursor for radiolabeled compounds used in imaging studies.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of methyl 9-iodononanoate involves its reactivity due to the presence of the iodine atom. The iodine atom can participate in various chemical reactions, making the compound a versatile intermediate. In biological systems, it can interact with enzymes and other proteins, potentially affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Methyl 9-oxononanoate: Similar in structure but with a ketone group instead of an iodine atom.
Methyl nonanoate: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
Nonanoic acid: The parent acid of methyl 9-iodononanoate, used in various industrial applications.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including substitution and reduction, sets it apart from other similar compounds .
Properties
CAS No. |
75452-47-0 |
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Molecular Formula |
C10H19IO2 |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
methyl 9-iodononanoate |
InChI |
InChI=1S/C10H19IO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 |
InChI Key |
OOANVDTUZGIOSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCI |
Origin of Product |
United States |
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